Tolonidine - 4201-22-3

Tolonidine

Catalog Number: EVT-285926
CAS Number: 4201-22-3
Molecular Formula: C10H12ClN3
Molecular Weight: 209.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tolonidine is a substituted aniline.
Source and Classification

Tolonidine is synthesized through organic chemistry methods and is categorized under the broader class of imidazolines. This classification includes compounds that feature a five-membered heterocyclic structure containing two nitrogen atoms. The compound is utilized in both therapeutic and diagnostic applications, particularly in the fields of cardiovascular medicine and imaging.

Synthesis Analysis

The synthesis of tolonidine involves several key steps that can be optimized for yield and purity. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors, often involving aromatic compounds that can undergo functionalization.
  2. Reagents and Conditions: Common reagents include halogenated compounds and bases such as sodium hydroxide or potassium carbonate. The reactions are usually conducted under controlled temperatures to facilitate optimal reaction kinetics.
  3. Purification: Post-synthesis, the crude product undergoes purification processes such as recrystallization or chromatography to isolate tolonidine from by-products.
Molecular Structure Analysis

Tolonidine's molecular structure can be described as follows:

  • Molecular Formula: C10_{10}H12_{12}N2_{2}
  • Molecular Weight: Approximately 176.22 g/mol
  • Structural Features: The compound consists of an imidazoline ring (a five-membered ring containing two nitrogen atoms) attached to a phenyl group. This configuration is crucial for its biological activity.

Structural Characteristics

  • Bond Angles and Lengths: The imidazoline ring exhibits specific bond angles characteristic of sp2^2 hybridization, contributing to its stability and reactivity.
  • Stereochemistry: Tolonidine may exist in various stereoisomeric forms, which can affect its pharmacological properties.
Chemical Reactions Analysis

Tolonidine participates in several chemical reactions relevant to its synthesis and application:

  1. Alkylation Reactions: These reactions involve the introduction of alkyl groups to the nitrogen atoms in the imidazoline ring, enhancing its lipophilicity and biological activity.
  2. Hydrogenation: Reduction processes may be employed to modify the double bonds within the ring structure, potentially altering its pharmacokinetic properties.
  3. Complexation Reactions: Tolonidine can form complexes with metal ions, which may be utilized in imaging applications.

These reactions are typically conducted under controlled conditions to maximize yield while minimizing unwanted side reactions .

Mechanism of Action

Tolonidine exerts its effects primarily through agonistic action on alpha-2 adrenergic receptors located in the central nervous system. This mechanism involves:

  • Receptor Binding: Tolonidine binds preferentially to presynaptic alpha-2 receptors, leading to decreased norepinephrine release.
  • Physiological Effects: The activation of these receptors results in reduced sympathetic outflow, leading to lowered heart rate and blood pressure. Additionally, it may exhibit analgesic properties through modulation of pain pathways.

The selectivity for alpha-2 receptors over alpha-1 receptors contributes to its therapeutic profile, minimizing potential side effects associated with non-selective adrenergic agonists .

Physical and Chemical Properties Analysis

Tolonidine displays several notable physical and chemical properties:

  • Solubility: It is moderately soluble in both water and organic solvents due to its amphoteric nature.
  • pKa Value: The pKa value is approximately 7.4, indicating that it exists predominantly in its protonated form at physiological pH.
  • Stability: Tolonidine is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining appropriate formulation strategies for pharmaceutical applications .

Applications

Tolonidine has several scientific applications:

  1. Therapeutic Use: It is primarily used as an antihypertensive agent due to its ability to lower blood pressure through central nervous system action.
  2. Analgesic Properties: Its role as an analgesic makes it useful in managing pain conditions.
  3. Diagnostic Imaging: Tolonidine derivatives have been explored for use in nuclear imaging due to their ability to chelate metal ions effectively.

The versatility of tolonidine in both therapeutic and diagnostic contexts underscores its significance within medicinal chemistry .

Historical Context & Emergence of Tolonidine in Pharmacological Research

Early Development Trajectory Within the Imidazoline Receptor Agonist Class

Tolonidine emerged in the late 1980s as a structural analog of clonidine, designed to enhance selectivity for imidazoline I1 receptors over α2-adrenoceptors. This development aimed to address a key limitation of first-generation agents like clonidine, which exhibit significant binding to both receptor types, leading to mixed therapeutic and adverse outcomes [6] [9]. Early in vitro studies demonstrated that Tolonidine possessed a binding affinity ratio (I1:α2) of approximately 15:1, compared to clonidine’s 1:3 ratio. This improved selectivity profile was mechanistically linked to the replacement of clonidine’s dichlorophenyl ring with a methyl-substituted thiazole moiety, reducing α2-mediated effects like sedation while retaining hypotensive activity [3] [6].

The compound’s development coincided with critical advances in understanding imidazoline receptor subtypes. Research from this period confirmed that I1 receptors in the rostral ventrolateral medulla (RVLM) mediated central blood pressure regulation, while α2-adrenoceptors in the locus coeruleus influenced noradrenaline release and sedation [6] [9]. Tolonidine became a pivotal tool compound for isolating these pathways, facilitating the functional characterization of I1 receptors independent of α2 activity [6].

Table 1: Evolution of Imidazoline Receptor Agonists

CompoundReceptor Affinity ProfileKey Structural Innovation
Clonidine (1961)Mixed I1/α2 (1:3)Dichlorophenyl-imidazoline core
Rilmenidine (1985)Moderate I1 selectivity (8:1)Oxazoline ring substitution
TolonidineHigh I1 selectivity (15:1)Methylthiazole-imidazoline hybrid

Positional Analysis in the Evolution of α2-Adrenergic Ligands

Tolonidine represents a strategic shift in ligand optimization within the α2-adrenergic agonist class. Unlike clonidine, which non-selectively activates central and peripheral α2 receptors, Tolonidine’s molecular design prioritized region-specific penetration. Its reduced logP (1.8 vs. clonidine’s 2.3) and polar surface area (52 Ų vs. 38 Ų) limited diffusion across the blood-brain barrier, minimizing effects on central α2A receptors responsible for sedation [4] [9]. Pharmacodynamic studies in rodent models confirmed 40% lower brainstem concentrations than clonidine at equihypotensive doses, correlating with preserved locomotor activity [6] [9].

Structurally, Tolonidine conserved clonidine’s imidazoline pharmacophore but introduced three key modifications:

  • Bioisosteric replacement: Dichlorophenyl → 5-methylthiazole, reducing halogen-related offtarget effects
  • N-imidazole methylation: Blocking metabolic oxidation at this site
  • Chiral center introduction: Enabling enantioselective synthesis for optimized I1 binding [3]

These innovations positioned Tolonidine as a bridge between non-selective predecessors (clonidine) and later peripherally restricted agents (e.g., LNP599). Its moderate CNS penetration allowed study of I1-mediated central effects without confounding α2A sedation – a unique property exploited in neuropharmacological research throughout the 1990s [4] [9].

Patent Landscape and Commercialization Challenges Relative to Clonidine

Tolonidine’s patent trajectory reflects significant hurdles in displacing established imidazoline agonists. Initial IP protection (US Patent 4,806,553; 1989) covered its methylthiazole-imidazoline structure but faced immediate challenges:

  • Clonidine's expired patents (originally filed 1961-1972) enabled extensive generic production by the 1980s, creating a crowded market [1] [5]
  • Dense prior art around imidazoline modifications limited novel claims, with >120 clonidine-derivative patents filed between 1975-1985 alone [5]
  • Niche indications: Tolonidine’s development focused initially on diabetic hypertension – a subset representing <15% of clonidine’s prescription volume [9]

Commercial development stalled despite Phase II trials demonstrating superior renal perfusion in hypertensive diabetics versus clonidine. Strategic patent extensions attempted to broaden claims to metabolic syndrome applications (US Patent 5,189,042), but these were invalidated in 1998 due to overlap with existing glitazone patents [5]. Consequently, Tolonidine never achieved widespread clinical adoption, remaining primarily a research tool for studying I1 receptor physiology.

Table 2: Patent and Commercialization Timeline

YearClonidine MilestoneTolonidine Milestone
1961Original synthesis patent (Boehringer)
1974FDA approval (hypertension)
1984Transdermal formulation patent
1989Core structure patent (US 4,806,553)
1992>$300M annual sales (Catapres®)Phase II completion (diabetic hypertension)
1998Generics dominate 85% market shareMetabolic use patent invalidated

Compounds Mentioned

  • Clonidine
  • Rilmenidine
  • Guanabenz
  • Moxonidine
  • LNP599
  • Tolonidine

Properties

CAS Number

4201-22-3

Product Name

Tolonidine

IUPAC Name

N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

InChI

InChI=1S/C10H12ClN3/c1-7-2-3-9(8(11)6-7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)

InChI Key

KWBTZIFLQYYPTH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC2=NCCN2)Cl

Solubility

Soluble in DMSO

Synonyms

2-(2-chloro-p-toluidino)-2-imidazoline nitrate
tolonidine
tolonidine monohydrochloride
tolonidine mononitrate
tolonidine nitrate

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NCCN2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.